1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
Description
1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is a pyrazolone derivative characterized by a dihydropyrazole ring substituted with a 2-methylphenyl group at position 1 and a ketone at position 2. Pyrazolones are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-7-6-10(13)11-12/h2-7H,1H3,(H,11,13) |
InChI Key |
OEJFVJAAYBWTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives
One of the most common and efficient routes to synthesize pyrazolones, including this compound, is the cyclocondensation of 1,3-diketones or β-diketones with substituted hydrazines.
- General Reaction: A β-diketone such as ethyl acetoacetate reacts with 2-methylphenylhydrazine under reflux or mild heating conditions to form the pyrazolone ring via nucleophilic attack and subsequent cyclization.
- Catalysts and Conditions: Nano-ZnO catalysts have been reported to facilitate this reaction with excellent yields (~95%), short reaction times, and environmentally friendly conditions (green chemistry approach).
- Solvent Effects: Aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) improve regioselectivity and yields compared to protic solvents such as ethanol.
Table 1: Representative Cyclocondensation Reaction Conditions and Yields
One-Pot Three-Component Reactions
Recent advances include multicomponent reactions that combine 4-(dicyanomethylene)-3H-pyrazol-3-ones, acetylenic esters, and anilines to yield pyrazole derivatives containing dihydropyrrole moieties, structurally related to the target compound.
- Mechanism: The reaction proceeds via in situ formation of zwitterionic intermediates from acetylenic esters and amines, which then cyclize with pyrazolones.
- Reaction Conditions: Optimal yields (up to 70%) were obtained at room temperature or 5 °C over 24-48 hours. Elevated temperatures (e.g., 80 °C) reduced yields significantly.
- Substrate Ratios: Adjusting the molar ratios of reactants (e.g., 1:1.5:1 for pyrazolone:acetylenic ester:aniline) was critical for maximizing product yield and minimizing side products.
Table 2: Optimization of Three-Component Reaction Conditions for Pyrazole Derivatives
| Entry | Pyrazolone:Acetylenic Ester:Aniline Ratio | Temperature (°C) | Time (h) | Yield (%) of Desired Product | Notes |
|---|---|---|---|---|---|
| 1 | 1.0:1.0:1.0 | Room temp | 24 | 52 | Minor side product formed |
| 3 | 1.0:1.5:1.0 | Room temp | 24 | 70 | Optimal yield |
| 5 | 1.0:1.5:1.0 | 80 | 12 | None | Decomposition observed |
| 6 | 1.0:1.5:1.0 | 5 | 48 | 59 | Longer reaction time |
Synthesis via Hydrazone Intermediates and Oxidative Cyclization
Another route involves the formation of hydrazone intermediates from 2-methylbenzaldehyde derivatives and hydrazines, followed by oxidative cyclization to yield the pyrazolone framework.
Alternative Methods: From Acetylenic Ketones
The cyclocondensation of hydrazine derivatives with acetylenic ketones has also been reported but often results in regioisomeric mixtures.
- Regioselectivity: Using hydrazine hydrate favors formation of a single regioisomer due to hydrogen bonding effects.
- Catalysts: Copper triflate and ionic liquids can catalyze these reactions efficiently.
Summary of Research Outcomes
- The cyclocondensation of 1,3-diketones with 2-methylphenylhydrazine remains the most straightforward and high-yielding method for preparing this compound.
- Nano-ZnO catalysis offers a green, efficient, and scalable approach.
- One-pot three-component reactions provide access to structurally related pyrazolone derivatives with moderate to good yields but require careful optimization of temperature and reactant ratios.
- Oxidative cyclization of hydrazone intermediates is a viable alternative for selective synthesis with good yields.
- Reaction conditions such as solvent choice, temperature, and catalyst presence significantly influence yield and regioselectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized compounds.
Scientific Research Applications
1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to specific active sites and altering enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Features
Key structural analogs and their differences are summarized in Table 1.
Table 1: Structural Comparison of Pyrazolone Derivatives
Structural Insights :
- Substitution Patterns : The target compound’s 2-methylphenyl group distinguishes it from Antipyrine’s 1,5-dimethyl and 2-phenyl groups. This substitution may influence steric effects and electronic properties, altering reactivity or binding interactions .
- Functionalization : Schiff base derivatives (e.g., ) demonstrate pyrazolone’s versatility as a scaffold for further functionalization, whereas the target compound retains a simpler structure .
Crystallographic and Computational Analysis
- Crystallography: Tools like SHELXL () and WinGX () are critical for resolving pyrazolone structures. For example, ’s Schiff base derivative crystallizes in a monoclinic system, with coplanar pyrazolone and phenyl rings . The target compound’s 2-methylphenyl group may influence packing via C–H···O hydrogen bonds, as observed in related systems .
- Molecular Docking : highlights substituent effects on binding affinities. The target’s methyl group could enhance hydrophobic interactions in biological targets compared to unsubstituted analogs .
Biological Activity
1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on anti-inflammatory, analgesic, and enzyme inhibition activities.
Chemical Structure and Properties
The compound belongs to the pyrazolone class, characterized by a five-membered ring containing two nitrogen atoms. The presence of the 2-methylphenyl group significantly influences its biological activity.
Anti-Inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory potential of pyrazolone derivatives. For instance, a series of synthesized pyrazolone compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The IC50 values for selected compounds ranged from 0.02 to 0.04 μM, indicating potent COX-2 inhibitory activity .
Table 1: Anti-Inflammatory Activity of Pyrazolone Derivatives
Analgesic Activity
In addition to anti-inflammatory effects, pyrazolone derivatives have shown analgesic properties comparable to standard pain relievers like phenylbutazone. In experimental models, compounds demonstrated inhibition percentages ranging from 58.95% to 87.35%, surpassing the reference drug's efficacy .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, particularly COX-1 and COX-2.
- Receptor Modulation : It may also interact with receptors that mediate pain and inflammation signals.
Case Studies
Several case studies highlight the effectiveness of pyrazolone derivatives in clinical settings:
- Study on COX Inhibition : A study evaluated the anti-inflammatory activity of various pyrazolone derivatives in carrageenan-induced edema models in rats. The results indicated that certain derivatives exhibited superior efficacy compared to traditional NSAIDs .
- Safety Profile Assessment : Histopathological examinations in animal models revealed minimal degenerative changes in organs after treatment with selected pyrazolone derivatives, suggesting a favorable safety profile .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at various positions on the pyrazolone ring can enhance biological activity:
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | PTSA | 80 | 85 | |
| Microwave-assisted | AcOH | 100 | 92 |
[Basic] How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Answer:
- 1H NMR: Expect signals for the pyrazolone ring protons (δ 2.5–3.5 ppm for dihydro protons) and aromatic protons (δ 6.8–7.5 ppm for the 2-methylphenyl group). The methyl group appears as a singlet at δ 2.3 ppm .
- 13C NMR: The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while aromatic carbons appear between δ 120–140 ppm .
- IR: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch if present) .
[Advanced] How can crystallographic data resolve contradictions in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths, angles, and torsion angles to <0.01 Å precision. Key steps:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement: Apply SHELXL’s least-squares method with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks are validated using PLATON .
- Contradictions: Discrepancies in dihedral angles (e.g., pyrazolone vs. phenyl ring) are resolved via Hirshfeld surface analysis .
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P 1 | |
| R-factor | <0.05 | |
| Hydrogen bond length (Å) | 2.8–3.2 |
[Advanced] What computational methods predict the compound’s reactivity and intermolecular interactions?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic/nucleophilic sites. Fukui indices identify reactive regions (e.g., carbonyl group) .
- Molecular Docking: Use AutoDock Vina to simulate binding with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Dock scores < -7.0 kcal/mol suggest strong binding .
- MD Simulations: Analyze stability in aqueous solutions (AMBER force field) to assess pharmacokinetic properties .
[Advanced] How do substituent modifications impact biological activity?
Answer:
- Electron-withdrawing groups (e.g., -NO₂): Enhance anti-inflammatory activity by stabilizing charge-transfer complexes with target enzymes .
- Methoxy groups (-OCH₃): Improve solubility but reduce metabolic stability due to increased oxidation potential .
- Halogen substituents (e.g., -Cl): Increase cytotoxicity via enhanced hydrophobic interactions with DNA grooves .
Q. Table 3: Structure-Activity Relationships (SAR)
| Substituent | Activity Trend | Reference |
|---|---|---|
| 2-Methylphenyl | Baseline activity | |
| 3-Methoxyphenyl | ↑ Solubility, ↓ Stability | |
| 4-Chlorophenyl | ↑ Cytotoxicity |
[Basic] What purification techniques optimize yield and purity?
Answer:
- Recrystallization: Use ethanol/water (3:1 v/v) for high recovery (85–90%) .
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) achieves >98% purity. Monitor by TLC (Rf = 0.5) .
[Advanced] How to address synthetic challenges like low yields or side products?
Answer:
- Side Reactions: Mitigate dimerization by using excess hydrazine (1.5 equiv) and inert atmospheres (N₂) .
- Low Yields: Optimize via microwave-assisted synthesis (20 minutes, 100°C) for faster kinetics and reduced decomposition .
[Advanced] What strategies validate hydrogen bonding patterns in crystal packing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
